molecular formula C18H13ClIN3O3 B388781 N'-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-IODOBENZOHYDRAZIDE

N'-[3-(2-CHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-2-IODOBENZOHYDRAZIDE

Cat. No.: B388781
M. Wt: 481.7g/mol
InChI Key: GTTOYIRZTRBSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chlorophenyl)-N’-(2-iodobenzoyl)-5-methyl-4-isoxazolecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, an iodinated benzoyl group, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N’-(2-iodobenzoyl)-5-methyl-4-isoxazolecarbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced onto the isoxazole ring.

    Attachment of the iodinated benzoyl group: This step can be accomplished through an acylation reaction using an iodinated benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N’-(2-iodobenzoyl)-5-methyl-4-isoxazolecarbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodinated benzoyl group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

3-(2-chlorophenyl)-N’-(2-iodobenzoyl)-5-methyl-4-isoxazolecarbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-N’-(2-iodobenzoyl)-5-methyl-4-isoxazolecarbohydrazide exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary based on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N’-(2-bromobenzoyl)-5-methyl-4-isoxazolecarbohydrazide
  • 3-(2-chlorophenyl)-N’-(2-fluorobenzoyl)-5-methyl-4-isoxazolecarbohydrazide
  • 3-(2-chlorophenyl)-N’-(2-methylbenzoyl)-5-methyl-4-isoxazolecarbohydrazide

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N’-(2-iodobenzoyl)-5-methyl-4-isoxazolecarbohydrazide lies in its iodinated benzoyl group, which can impart distinct reactivity and biological activity compared to its analogs. The presence of iodine can enhance the compound’s ability to participate in specific reactions or interact with biological targets in unique ways.

Properties

Molecular Formula

C18H13ClIN3O3

Molecular Weight

481.7g/mol

IUPAC Name

3-(2-chlorophenyl)-N'-(2-iodobenzoyl)-5-methyl-1,2-oxazole-4-carbohydrazide

InChI

InChI=1S/C18H13ClIN3O3/c1-10-15(16(23-26-10)11-6-2-4-8-13(11)19)18(25)22-21-17(24)12-7-3-5-9-14(12)20/h2-9H,1H3,(H,21,24)(H,22,25)

InChI Key

GTTOYIRZTRBSPS-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC=CC=C3I

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3=CC=CC=C3I

Origin of Product

United States

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